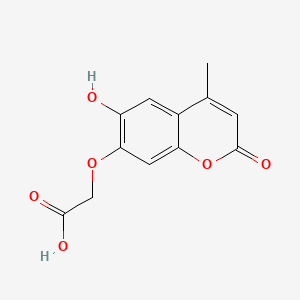

6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate

Description

Properties

IUPAC Name |

(6-hydroxy-4-methyl-2-oxochromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-6-3-12(15)17-10-5-11(16-7(2)13)9(14)4-8(6)10/h3-5,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGSHLMBMVXGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate typically follows a two-step process:

This approach leverages well-established organic transformations in coumarin chemistry, ensuring regioselectivity and functional group compatibility.

Stepwise Preparation

Step 1: Synthesis of 6-hydroxy-4-methylcoumarin

- Method: Pechmann condensation is commonly used, where resorcinol derivatives react with β-ketoesters (such as ethyl acetoacetate) in the presence of an acid catalyst.

- Typical Procedure:

- Mix 2,4-dihydroxyacetophenone with ethyl acetoacetate and a catalytic amount of concentrated sulfuric acid.

- Stir at room temperature or gently heat.

- After completion, neutralize and extract the product.

Step 2: Acetylation of the 7-hydroxy Group

- Method: The hydroxy group at position 7 is selectively acetylated using acetic anhydride, often in the presence of a base or acid catalyst.

- Typical Procedure:

- Dissolve 6-hydroxy-4-methylcoumarin in pyridine or another suitable solvent.

- Add acetic anhydride dropwise at 0–5°C.

- Stir the reaction mixture for several hours at room temperature.

- Quench with water, extract, and purify the product by recrystallization or chromatography.

Data Table: Preparation Parameters

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pechmann condensation | 2,4-dihydroxyacetophenone, ethyl acetoacetate, H₂SO₄ | 70–85 | Acid-catalyzed, room temp or mild heat |

| Acetylation | Acetic anhydride, pyridine, 0–25°C | 75–90 | Regioselective for 7-hydroxy group |

Yields are representative and may vary with scale and purification method.

Research Findings and Methodological Notes

- Regioselectivity: The acetylation step is highly regioselective due to the differing reactivity of hydroxy groups on the coumarin ring. The 7-hydroxy group is more reactive, allowing selective acetylation.

- Purification: The final product is typically purified by recrystallization from ethanol or by silica gel chromatography to ensure removal of unreacted starting materials and byproducts.

- Alternative Methods: Some protocols may employ alternative acetylating agents (such as acetyl chloride) or use microwave-assisted synthesis to reduce reaction times, though these are less common in the literature for this specific compound.

- Structural Confirmation: The product is confirmed by spectroscopic methods (NMR, IR, MS), with characteristic signals for the acetoxy group and coumarin core.

Comparative Analysis with Related Compounds

| Compound Name | Key Synthetic Difference | Reference Yield (%) |

|---|---|---|

| This compound | Acetylation at 7-position | 75–90 |

| 4-Methylumbelliferyl acetate | Acetylation at 7-position | 70–85 |

| Sodium methylesculetin acetate | Salt formation post-acetylation | 80–90 |

Summary Table: Key Preparation Data

| Parameter | Value/Range |

|---|---|

| Molecular Formula | C₁₂H₁₀O₅ |

| Molecular Weight | 234.20 g/mol |

| Typical Overall Yield | 50–75% (two steps combined) |

| Purification Method | Recrystallization/Chromatography |

| Key Reagents | Acetic anhydride, pyridine, H₂SO₄ |

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in synthesizing more complex molecules, particularly in developing new organic compounds .

2. Biology

- Antimicrobial Properties : Research indicates that 6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate exhibits antimicrobial activity by inhibiting enzymes such as DNA gyrase, essential for bacterial DNA replication .

- Antioxidant Activity : Studies have shown potential antioxidant properties, making it a candidate for further research into its protective effects against oxidative stress .

3. Medicine

- Therapeutic Potential : The compound is being investigated for anti-inflammatory and anticancer activities. Its unique structure allows for interactions with various molecular targets, suggesting potential as a therapeutic agent .

- Drug Development : Ongoing research aims to explore its efficacy in developing new drugs targeting specific diseases, particularly those involving oxidative damage and inflammation .

4. Industry

- Dyes and Optical Brighteners : Due to its chromophoric properties, it is utilized in producing dyes and optical brighteners in various industrial applications .

Case Studies

Several studies have documented the applications of this compound:

- Antioxidant Study : A study published in the European Journal of Medicinal Chemistry demonstrated the antioxidant activity of new coumarin derivatives, including this compound, highlighting its potential in preventing oxidative damage .

- Antimicrobial Research : In a recent publication, researchers evaluated the antimicrobial efficacy of various coumarin derivatives against different bacterial strains, showing that 6-Hydroxy-4-methyl-coumarin exhibited significant inhibition rates .

- Therapeutic Development : Ongoing clinical trials are exploring the use of this compound in combination therapies for cancer treatment, focusing on its ability to enhance the efficacy of existing chemotherapeutics while reducing side effects .

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate are compared below with closely related coumarin derivatives:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Acetamide derivatives (e.g., compound 5a-k) introduce hydrazinyl and thiazolidinone moieties, enabling hydrogen bonding and metal chelation, which are critical for antibacterial activity .

Impact of Ester vs. Salt Forms

- The sodium salt form of the target compound (C₁₂H₉NaO₆) improves water solubility, making it suitable for cosmetic formulations. In contrast, methyl esters (e.g., C₁₃H₁₁ClO₅) are more lipophilic and less stable in aqueous environments .

Crystallographic and Electronic Properties

- 8-Acetyl-substituted derivatives (C₁₄H₁₂O₆) exhibit altered electron distribution due to the ketone group, which may affect UV absorption and fluorescence properties compared to the parent compound .

- Structural refinement tools like SHELXL are commonly employed to resolve crystallographic data for these compounds, ensuring accurate bond-length and angle measurements .

Biological Activity

6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate, a derivative of coumarin, has garnered attention due to its diverse biological activities. Coumarins are known for their wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative studies, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 234.205 g/mol. The compound features a chromenone structure characterized by hydroxyl and acetoxy substituents at the 6 and 7 positions, respectively.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₅ |

| Molecular Weight | 234.205 g/mol |

| Density | ~1.4 g/cm³ |

| Boiling Point | ~432.1 °C |

| Flash Point | 171.6 °C |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication. This inhibition suggests potential applications as an antibacterial agent.

In a study evaluating various coumarin derivatives, this compound demonstrated varying degrees of activity against different microbial strains. The minimum inhibitory concentration (MIC) values were assessed to categorize the strength of its antimicrobial effects:

| Activity Level | MIC Range (µg/mL) |

|---|---|

| Strong | ≤ 25 |

| Moderate | 26 - 100 |

| Weak | 101 - 500 |

| Very Weak | ≥ 501 |

Antioxidant Properties

The antioxidant activity of this compound has been highlighted in several studies, where it was found to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases.

The biological mechanisms underlying the activities of this compound involve its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes such as DNA gyrase and cyclooxygenase (COX), which are involved in inflammatory processes.

- Radical Scavenging : Its hydroxyl groups contribute to its ability to neutralize free radicals, thereby protecting cells from oxidative damage.

Comparative Studies

When compared to other coumarin derivatives, such as 4-hydroxycoumarin and 7-hydroxycoumarin, this compound exhibits unique biological profiles due to its specific substitution pattern .

| Compound | Activity Type | Notable Features |

|---|---|---|

| 6-Hydroxy-4-methyl | Antimicrobial, Antioxidant | Strong enzyme inhibition |

| 4-Hydroxycoumarin | Anticoagulant | Blood-thinning properties |

| 7-Hydroxycoumarin | Similar activities | Different substitution |

Case Studies

Several studies have evaluated the biological activity of this compound:

-

Antifungal Activity : In one study, derivatives were tested against Candida strains, showing that modifications at specific positions significantly influenced antifungal potency .

- Best Performing Derivative : A derivative with a strong antifungal profile exhibited an MIC of against Candida albicans.

- Toxicity Assessment : Comparative toxicity studies indicated that while some derivatives showed hepatotoxicity, this compound was predicted to be non-hepatotoxic .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate?

- Answer : The compound is typically synthesized via acetylation of 7-hydroxy-4-methylcoumarin. A standard method involves reacting 7-hydroxy-4-methyl-2H-chromen-2-one with ethyl chloroacetate in dry DMF using anhydrous potassium carbonate as a base at 80°C for 10 hours, yielding ~81–82% after purification . Alternative routes may use acetic anhydride or acetyl chloride under reflux conditions.

Q. How is the structural identity of this compound confirmed using spectroscopic techniques?

- Answer : Key characterization methods include:

- Mass spectrometry : Molecular ion peaks at m/z 218.2 (C₁₂H₁₀O₄) and fragmentation patterns consistent with the acetate group .

- ¹H/¹³C NMR : Signals for the methyl group (δ ~2.4 ppm), acetyl protons (δ ~2.1 ppm), and aromatic protons (δ ~6.2–7.8 ppm) .

- IR spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and lactone C=O (~1700 cm⁻¹) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Answer : While specific toxicity data are limited, structural analogs suggest precautions such as:

- Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Storage in dry, cool conditions to prevent hydrolysis of the acetate group .

Advanced Research Questions

Q. How can reaction yields for coumarin acetylation be optimized, and what factors influence regioselectivity?

- Answer : Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF .

- Temperature control : Elevated temperatures (80–100°C) improve esterification efficiency but may risk side reactions like ring-opening.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance regioselectivity for the 7-hydroxy position over other reactive sites .

Q. What crystallographic data are available for structurally related coumarin derivatives, and how do substituents influence molecular packing?

- Answer : X-ray diffraction studies on analogs (e.g., 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate) reveal:

- Planar geometry : The chromen-2-one core adopts a near-planar conformation, with dihedral angles <5° between the coumarin ring and acetate group .

- Intermolecular interactions : Hydrogen bonding between the lactone oxygen and adjacent acetyl groups stabilizes crystal packing .

Q. How do substituent modifications (e.g., methanesulfonyl, halogen) impact the compound’s bioactivity profile?

- Answer : Studies on coumarin derivatives indicate:

- Electron-withdrawing groups (e.g., methanesulfonyl) enhance cytotoxicity by increasing cellular uptake and interaction with DNA topoisomerases .

- Halogenation (e.g., bromine at C-6/C-8) improves antioxidant activity but may reduce solubility .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Answer : Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity) .

- Solubility factors : Use of DMSO vs. aqueous buffers can alter bioavailability; sonication or co-solvents (e.g., cyclodextrins) may improve dispersion .

Methodological Challenges and Data Interpretation

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of coumarin-based derivatives with enhanced properties?

- Answer :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity .

- Docking studies : Identify potential binding sites for enzymes (e.g., COX-2, MMP-9) using structural analogs .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

- Answer : Common issues include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.